molecular formula C13H16N2O3 B111457 (R)-Benzyl 3-carbamoylpyrrolidine-1-carboxylate CAS No. 1217835-98-7

(R)-Benzyl 3-carbamoylpyrrolidine-1-carboxylate

Cat. No. B111457
M. Wt: 248.28 g/mol
InChI Key: RFMDNYSGEQPCAA-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of “®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate” and similar compounds often involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3D) coverage of the molecule .

Scientific Research Applications

Efficient Synthesis of Chiral Building Blocks

A practical and efficient synthesis of a closely related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was developed as a key chiral building block for the synthesis of biologically active compounds. This synthesis utilized a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by nitrile anion cyclization, demonstrating an 84% overall yield from (R)-styrene oxide and was successfully scaled up to 17 kg output (Ohigashi, Kikuchi, & Goto, 2010).

Asymmetric Catalysis

Bioinspired chiral Mn-aminopyridine complexes were shown to efficiently catalyze the benzylic C−H oxidation of arylalkanes with hydrogen peroxide, affording enantiomerically enriched 1‐arylalkanols and ketones. This method highlights the application of similar chiral intermediates in achieving high enantioselectivity in oxidation reactions, important for pharmaceutical synthesis (Talsi, Samsonenko, Ottenbacher, & Bryliakov, 2017).

Synthesis of Stereoisomers

The first asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid were achieved. This research provides a foundation for the efficient asymmetric synthesis of cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids, pivotal for the development of novel pharmaceuticals (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

Microwave Assisted Synthesis and Biological Activity

A microwave-assisted synthesis method was developed for 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, showing significant yields. This synthesis pathway underscores the role of such compounds in the rapid development of new drugs due to their antimicrobial properties (Sreekanth & Jha, 2020).

Safety And Hazards

The safety and hazards associated with “®-Benzyl 3-carbamoylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed information .

properties

IUPAC Name

benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDNYSGEQPCAA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650684
Record name Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 3-carbamoylpyrrolidine-1-carboxylate

CAS RN

1137013-14-9
Record name Benzyl (3R)-3-carbamoylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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